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Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)aniline

Cat. No.: B158372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-((Dimethylamino)methyl)aniline (CAS No: 1904-62-7). The information

presented herein is essential for the identification, characterization, and quality control of this

molecule in research and development settings. This document includes tabulated nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed

experimental protocols for data acquisition, and a workflow visualization for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-
((Dimethylamino)methyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-((Dimethylamino)methyl)aniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 – 7.15 m 2H Ar-H

6.84 – 6.76 m 2H Ar-H

6.74 – 6.62 m 1H Ar-H

4.09 dt 1H -CH₂-

2.73 s 6H -N(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 2-((Dimethylamino)methyl)aniline

Chemical Shift (δ) ppm Assignment

150.14 Ar-C

129.08 Ar-CH

116.38 Ar-CH

113.29 Ar-C

48.88 -CH₂-

29.75 -N(CH₃)₂

19.28 Ar-C

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy
A specific experimental IR spectrum for 2-((Dimethylamino)methyl)aniline is not readily

available. However, the expected characteristic absorption bands based on its functional

groups are presented in Table 3.

Table 3: Predicted IR Absorption Bands for 2-((Dimethylamino)methyl)aniline
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3450 - 3350 Primary Amine (Aniline)
N-H Stretch (asymmetric &

symmetric)

3100 - 3000 Aromatic C-H Stretch

1650 - 1580 Primary Amine N-H Bend[1]

1600 - 1450 Aromatic Ring C=C Stretch[2][3]

1335 - 1250 Aromatic Amine C-N Stretch[1]

1250 - 1020 Aliphatic Amine C-N Stretch[1]

900 - 675 Aromatic C-H Out-of-plane bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-((Dimethylamino)methyl)aniline

Parameter Value Source

Molecular Formula C₉H₁₄N₂ PubChem[4]

Molecular Weight 150.22 g/mol PubChem[4]

Exact Mass 150.1157 Da PubChem[4]

Experimental Protocols
The following protocols describe the general methodologies used for obtaining the

spectroscopic data presented in this guide.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at ambient

temperature. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ)

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard. Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d =
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doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. Data for

¹³C NMR are reported in terms of chemical shift.

Infrared (IR) Spectroscopy
While a specific spectrum for the title compound is not provided, a standard protocol for

obtaining an IR spectrum would involve using a Fourier Transform Infrared (FTIR)

spectrometer. The sample, typically a neat liquid or a solution, would be placed between two

salt plates (e.g., NaCl or KBr) or on an attenuated total reflectance (ATR) crystal. The spectrum

would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Mass spectral data is typically acquired using techniques such as Gas Chromatography-Mass

Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the compound would

be introduced into a gas chromatograph for separation before entering the mass spectrometer

for ionization (commonly by electron impact) and detection. The resulting mass spectrum

provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-((Dimethylamino)methyl)aniline.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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